molecular formula C13H19N5O6 B029734 2'-O-(2-Methoxyethyl)guanosine CAS No. 473278-54-5

2'-O-(2-Methoxyethyl)guanosine

Cat. No. B029734
M. Wt: 341.32 g/mol
InChI Key: DLLBJSLIKOKFHE-WOUKDFQISA-N
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Description

Synthesis Analysis

The synthesis of 2'-O-(2-Methoxyethyl)guanosine involves a short and efficient process, highlighted by the development of a novel silicon-based protecting group for the 3',5'-hydroxyl groups of the ribose. This method facilitates the regioselective protection and subsequent alkylation of the 2'-hydroxyl group, leading to high yields of the target compound without the need to protect the guanine base moiety (Wen et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of 2'-O-(2-Methoxyethyl)guanosine and its derivatives is crucial for understanding its chemical behavior and reactivity. The presence of the 2'-O-(2-methoxyethyl) group influences the nucleoside's physical and chemical properties, making it a subject of various structural studies. However, specific details on molecular structure analyses are not provided in the selected papers.

Chemical Reactions and Properties

Chemical reactions involving 2'-O-(2-Methoxyethyl)guanosine include its formation from guanosine through protection and alkylation steps. The protective strategies and the conditions under which these reactions occur are essential for achieving high purity and yield of the desired product. For example, the use of a novel silicon-based protecting group allows for efficient synthesis with minimal side reactions (Wen et al., 2002).

Scientific Research Applications

1. Structural Characteristics of 2’-O-(2-Methoxyethyl)-Modified Nucleic Acids

  • Summary of Application : The structure and physical properties of 2’-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied using molecular dynamics simulations .
  • Methods of Application : Nanosecond simulations on the duplex MOE [CCAACGTTGG]-r [CCAACGUUGG] in aqueous solution have been carried out using the particle mesh Ewald method .
  • Results or Outcomes : The presence of the 2’ substitution appears to lock the sugars in the C3’ endo conformation, causing the duplex to adopt a stable A-form geometry .

2. Synthesis of 2’-O-Methyl- and 2’-O-(2-Methoxyethyl)-RNA

  • Summary of Application : A two-residue nascent-strand steric gate controls the synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA .
  • Methods of Application : Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .
  • Results or Outcomes : This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/ MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

3. Building Block for Cross-Linking Oligonucleotides

  • Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .
  • Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .
  • Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

4. Enzymatic Conversion Product

  • Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .
  • Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .
  • Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

5. Building Block for Cross-Linking Oligonucleotides

  • Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .
  • Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .
  • Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

6. Enzymatic Conversion Product

  • Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .
  • Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .
  • Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Safety And Hazards

2’-O-(2-Methoxyethyl)guanosine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

2’-O-(2-Methoxyethyl)guanosine can be used as a building block for cross-linking oligonucleotides . This suggests potential applications in the field of molecular biology and genetic engineering.

properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLBJSLIKOKFHE-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452347
Record name 2'-O-(2-Methoxyethyl)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-O-(2-Methoxyethyl)guanosine

CAS RN

473278-54-5
Record name 2'-O-(2-Methoxyethyl)guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-O-(2-Methoxyethyl)-guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-(2-METHOXYETHYL)GUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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